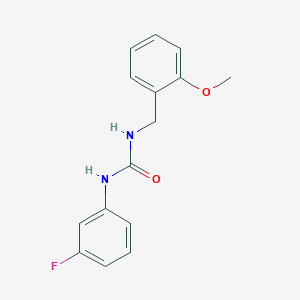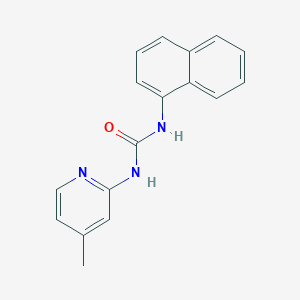
N-(4-methyl-2-pyridinyl)-N'-1-naphthylurea
Overview
Description
MPN is a synthetic compound that belongs to the class of urea derivatives. It was first synthesized in the early 1980s as a potential herbicide, but later studies revealed its potential as a research tool in various scientific fields. MPN is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
MPN inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a disruption of various cellular processes. CK2 is involved in the regulation of multiple signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. By inhibiting CK2, MPN can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects
MPN has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, MPN has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and enhance the efficacy of chemotherapy drugs. In neurons, MPN has been shown to enhance synaptic plasticity and memory formation. In immune cells, MPN has been shown to modulate cytokine production, reduce inflammation, and enhance immune cell function.
Advantages and Limitations for Lab Experiments
MPN has several advantages as a research tool, including its potency, selectivity, and reversibility. It is also relatively easy to synthesize and purify. However, MPN has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using MPN in lab experiments.
Future Directions
There are several future directions for research on MPN. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of MPN. Another area of focus is the investigation of the role of CK2 in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the potential therapeutic applications of MPN and other CK2 inhibitors in these diseases should be explored. Finally, the development of new methods for the delivery of CK2 inhibitors to specific tissues and cells should be investigated.
Scientific Research Applications
MPN has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, MPN has been shown to inhibit the growth of cancer cells by targeting CK2. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce drug resistance. In neuroscience, MPN has been used to study the role of CK2 in synaptic plasticity and memory formation. In immunology, MPN has been shown to modulate the activity of immune cells and reduce inflammation.
properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-10-18-16(11-12)20-17(21)19-15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBPYPXDXPCULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)
![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)
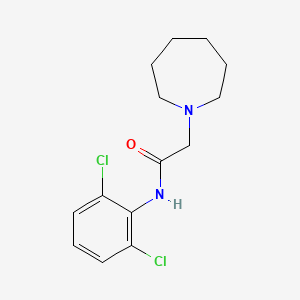
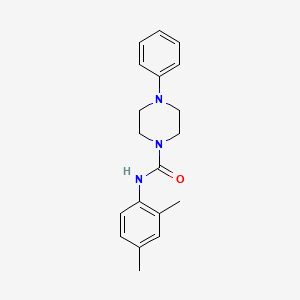
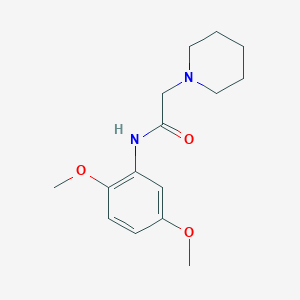
![2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B4423937.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)
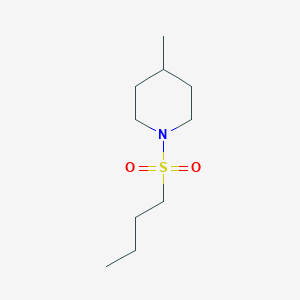
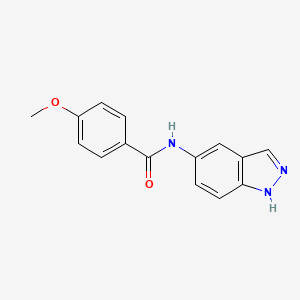
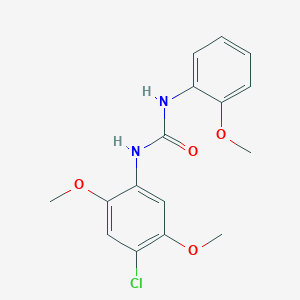


![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)
